molecular formula C12H11ClN2O2 B4432110 N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide

N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide

Cat. No. B4432110
M. Wt: 250.68 g/mol
InChI Key: RQWBYLDPMXJEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide, also known as DMF, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DMF is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 215.7 g/mol.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in regulating the expression of genes involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of pro-inflammatory cytokines, and the induction of anti-inflammatory cytokines. This compound has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide has several advantages for use in laboratory experiments, including its high solubility in organic solvents and its stability under a variety of conditions. However, this compound can be toxic at high concentrations and may interfere with certain assays, making it important to carefully consider its use in experimental protocols.

Future Directions

There are several potential future directions for research on N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in other autoimmune diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2,5-dimethyl-3-furamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-10(8(2)17-7)12(16)15-11-4-3-9(13)6-14-11/h3-6H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWBYLDPMXJEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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